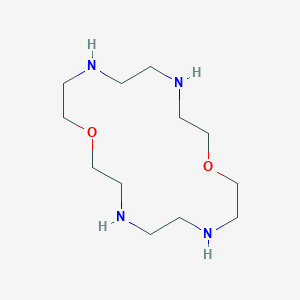
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane is a macrocyclic compound known for its ability to form stable complexes with various metal ionsThe unique structure of this compound allows it to interact with metal ions, making it useful in various applications, including analytical chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane can be synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and requires heating to facilitate the formation of the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as lead (II), silver (I), and mercury (II).
Substitution Reactions: Can undergo substitution reactions where functional groups on the macrocyclic ring are replaced with other groups.
Common Reagents and Conditions
Complexation Reactions: Typically involve the use of metal salts such as lead acetate or silver nitrate in aqueous or organic solvents.
Substitution Reactions: Often require the use of reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane has a wide range of scientific research applications:
Analytical Chemistry: Used as an ionophore in ion-selective electrodes for detecting metal ions.
Materials Science: Employed in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for removing heavy metals from biological systems.
Industrial Applications: Utilized in the purification of metals and in catalysis.
Mechanism of Action
The mechanism by which 1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane exerts its effects primarily involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with the metal ions, effectively encapsulating them. This interaction is driven by the electrostatic attraction between the metal ions and the electron-rich atoms in the ring .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
1,10-Diaza-18-crown-6: Known for its ability to form complexes with alkali and alkaline earth metal ions.
Uniqueness
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a versatile binding environment for a wide range of metal ions. This versatility makes it particularly useful in applications requiring selective metal ion binding .
Properties
CAS No. |
296-36-6 |
|---|---|
Molecular Formula |
C12H28N4O2 |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
1,10-dioxa-4,7,13,16-tetrazacyclooctadecane |
InChI |
InChI=1S/C12H28N4O2/c1-2-14-6-10-18-12-8-16-4-3-15-7-11-17-9-5-13-1/h13-16H,1-12H2 |
InChI Key |
XZJKDJCMVGJUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOCCNCCNCCOCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















